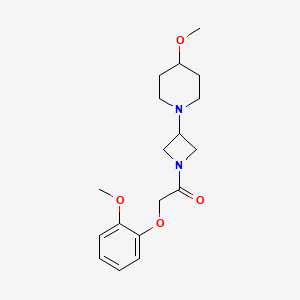

![molecular formula C26H28N4O3 B2509244 N-[4-甲氧基-6-({[(2-甲氧基苯基)氨基]羰基}氨基)-1,3-苯并噻唑-2-基]苯磺酰胺 CAS No. 1226440-90-9](/img/structure/B2509244.png)

N-[4-甲氧基-6-({[(2-甲氧基苯基)氨基]羰基}氨基)-1,3-苯并噻唑-2-基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

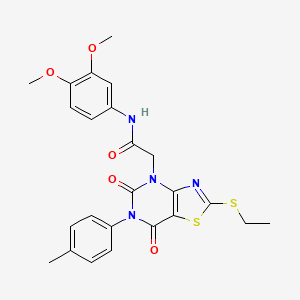

The compound "N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes and therapeutic applications. Benzenesulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions like glaucoma and neurodegenerative diseases, respectively .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of benzenesulfonamide with various reagents to introduce additional functional groups. For instance, the synthesis of N-substituted benzenesulfonamides has been achieved through reactions with different moieties, including methoxy groups, which are present in the compound of interest . The synthesis process is crucial as it affects the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various groups that influence the compound's biological activity. X-ray crystallography studies have been conducted to determine the precise molecular geometry, which is essential for understanding the compound's interaction with biological targets . The presence of methoxy groups and a benzothiazol moiety in the compound of interest suggests a complex structure that may engage in specific interactions with target enzymes.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as inhibitors for enzymes by mimicking the natural substrates and binding to the active site. The inhibitory activity is often evaluated through biochemical assays to determine the compound's potency and selectivity . The specific chemical reactions and interactions of the compound of interest with biological targets would require further investigation to elucidate its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for the compound's bioavailability and pharmacokinetics. Spectroscopic methods like FT-IR and FT-Raman, along with computational studies, are employed to study these properties and predict the behavior of the compound under physiological conditions .

科学研究应用

癌症的光动力疗法

一项研究讨论了用苯磺酰胺衍生物基团取代的新型锌酞菁,重点介绍了其高单线态氧量子产率。这些性质使其可用于光动力疗法 (PDT),这是一种癌症治疗方式。该化合物的良好荧光特性和高单线态氧量子产率对于 II 型 PDT 机制至关重要,表明其作为 II 型光敏剂在癌症治疗中的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

碳酸酐酶抑制

另一个研究重点是苯磺酰胺衍生物作为碳酸酐酶抑制剂 (CAI),这对于治疗青光眼等疾病至关重要。研究已经合成了新的磺酰胺化合物,证明了对人碳酸酐酶同工型的有效抑制,这可能有利于为眼部高血压和相关疾病开发新的治疗剂。值得注意的是,碳酸酐酶抑制剂氨基唑胺因其在降低眼压方面的有效性而受到研究,在青光眼的药物管理中具有潜在应用 (Lewis, Schoenwald, Barfknecht, & Phelps, 1986)。

抗菌活性

磺酰胺化合物也因其抗菌活性而受到评估,一些研究重点关注其对各种细菌的作用。例如,已经合成了源自磺胺类药物及其金属配合物的席夫碱,并显示出抗菌活性,表明它们在治疗细菌感染中的潜力 (Alyar 等,2018)。

属性

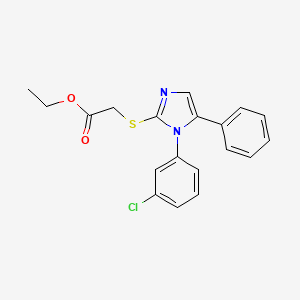

IUPAC Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-20-6-8-23(32-2)24(14-20)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBORDAWFMZHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)